molecular formula C10H18Cl2N2 B6222623 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride CAS No. 2758000-92-7

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride

Cat. No.: B6222623
CAS No.: 2758000-92-7
M. Wt: 237.2
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Description

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group attached to an aniline derivative. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride typically involves the reaction of N,N,3-trimethylaniline with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reacting N,N,3-trimethylaniline with formaldehyde: in the presence of an acid catalyst.

    Adding hydrogen chloride: to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form bonds with various substrates, influencing the compound’s reactivity and biological activity. The pathways involved include:

    Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with receptors: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)benzimidazole dihydrochloride
  • 2-(aminomethyl)furan
  • 2-(aminomethyl)pyridine

Uniqueness

2-(aminomethyl)-N,N,3-trimethylaniline dihydrochloride is unique due to its specific structure, which includes a trimethylated aniline core. This structural feature imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

2758000-92-7

Molecular Formula

C10H18Cl2N2

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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